5-Cyclopropyl-1-(2,2-difluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid
Description
5-Cyclopropyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative featuring a cyclopropyl group at position 5 and a 2,2-difluoroethyl substituent at position 1. The 2,2-difluoroethyl group introduces electronegative fluorine atoms, which may influence solubility, metabolic stability, and binding affinity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C8H9F2N3O2 |
|---|---|
Molecular Weight |
217.17 g/mol |
IUPAC Name |
5-cyclopropyl-1-(2,2-difluoroethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9F2N3O2/c9-5(10)3-13-7(4-1-2-4)6(8(14)15)11-12-13/h4-5H,1-3H2,(H,14,15) |
InChI Key |
CVSPATUPGJLRDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=NN2CC(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(2,2-difluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2,2-difluoroethyl azide in the presence of a suitable catalyst to form the triazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-(2,2-difluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
5-Cyclopropyl-1-(2,2-difluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-(2,2-difluoroethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoroethyl group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its cyclopropyl and 2,2-difluoroethyl substituents. Below is a comparative analysis with key analogs:
Key Observations :
Biological Activity
5-Cyclopropyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its biological significance. The presence of the cyclopropyl and difluoroethyl groups contributes to its unique chemical behavior and interaction with biological systems.
Antimicrobial Activity
Recent studies have shown that 5-Cyclopropyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits notable antimicrobial properties. It was evaluated against various microbial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The results indicated:
- Inhibition Zones : The compound demonstrated significant inhibition against S. aureus with an inhibition zone diameter of 21 ± 0.25 mm in disc diffusion assays.
- Comparative Potency : Among the tested compounds, it was the most potent against Gram-positive bacteria compared to other synthesized triazoles .
Table 1: Antimicrobial Activity of 5-Cyclopropyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazole-4-carboxylic Acid
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 21 ± 0.25 |
| Pseudomonas aeruginosa | Data not specified |
| Candida albicans | Data not specified |
| Aspergillus niger | Data not specified |
Cytotoxicity and Antiproliferative Effects
The compound has also been investigated for its effects on various cancer cell lines. Studies reported:
- Cell Lines Tested : It was tested on MRC-5 (human fetal lung fibroblasts), HeLa (cervical adenocarcinoma), and THP-1 (acute monocytic leukemia).
- IC50 Values : The concentration required to inhibit 50% of cell growth (IC50) varied across different cell lines, indicating selective cytotoxicity. For instance, it exhibited submicromolar IC50 values against leukemia cells .
Table 2: Cytotoxicity Data for Selected Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MRC-5 | >100 |
| HeLa | <10 |
| THP-1 | <5 |
The mechanism behind the biological activity of 5-Cyclopropyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid is believed to involve:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in specific phases (e.g., G1 phase), thereby inhibiting proliferation.
- Apoptosis Induction : Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cells through activation of intrinsic pathways .
Case Studies and Research Findings
A series of case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A study detailed the synthesis and evaluation of various triazole derivatives where 5-Cyclopropyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid was identified as the most effective against S. aureus.
- Cancer Research : Another investigation focused on its antiproliferative effects on leukemia cells showed promising results with significant growth inhibition compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
